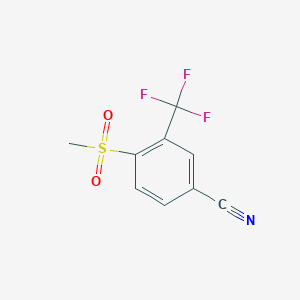
4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group and a methylsulfonyl group attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl and methylsulfonyl groups onto a benzonitrile scaffold. One common method includes the radical trifluoromethylation of a suitable precursor, followed by sulfonylation. The reaction conditions often require the use of radical initiators and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines .
Applications De Recherche Scientifique
4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, especially in the context of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism by which 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)benzonitrile: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
4-(Methylsulfonyl)benzonitrile: Lacks the trifluoromethyl group, resulting in different physical and chemical properties.
Uniqueness: 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile is unique due to the presence of both trifluoromethyl and methylsulfonyl groups, which confer distinct reactivity and stability. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical properties .
Propriétés
IUPAC Name |
4-methylsulfonyl-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCUPQRKPXOJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














